molecular formula C22H30N2O4Si B12562922 N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide CAS No. 172228-76-1

N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide

Cat. No.: B12562922
CAS No.: 172228-76-1
M. Wt: 414.6 g/mol
InChI Key: QZCDATQEMPLZOA-UHFFFAOYSA-N
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Description

N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is an organosilicon compound that combines the properties of carbazole and silane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide typically involves the reaction of 9H-carbazole-9-carboxylic acid with 3-(triethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-9,9-dioxide.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups on the silane can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using alcohols or other nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Carbazole-9,9-dioxide.

    Reduction: The corresponding amine derivative.

    Substitution: Various alkoxy or functionalized silane derivatives.

Scientific Research Applications

N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.

    Chemistry: Employed in the functionalization of surfaces and nanoparticles to improve their compatibility and reactivity.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of coatings, adhesives, and sealants with improved adhesion and durability.

Mechanism of Action

The mechanism of action of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide involves the interaction of its silane and carbazole groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The carbazole moiety can interact with biological molecules through π-π stacking and hydrogen bonding, enhancing its potential as a drug delivery agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Trimethoxysilyl)propyl]ethylenediamine
  • 3-(Triethoxysilyl)propylamine
  • N-[3-(Trimethoxysilyl)propyl]aniline

Uniqueness

N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is unique due to the combination of carbazole and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may only contain one functional group.

Properties

CAS No.

172228-76-1

Molecular Formula

C22H30N2O4Si

Molecular Weight

414.6 g/mol

IUPAC Name

N-(3-triethoxysilylpropyl)carbazole-9-carboxamide

InChI

InChI=1S/C22H30N2O4Si/c1-4-26-29(27-5-2,28-6-3)17-11-16-23-22(25)24-20-14-9-7-12-18(20)19-13-8-10-15-21(19)24/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,23,25)

InChI Key

QZCDATQEMPLZOA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)N1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC

Origin of Product

United States

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